
4-Formyl-2-methoxybenzonitrile
Overview
Description
4-Formyl-2-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzaldehyde with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzoic acid.
Reduction: 4-Formyl-2-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Formyl-2-methoxybenzonitrile serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various reactions, such as:
- Condensation Reactions : It can undergo condensation with amines or other nucleophiles to form more complex molecules.
- Cyclization Reactions : The compound can be used to synthesize heterocycles, which are crucial in medicinal chemistry.
Pharmaceutical Applications
This compound has potential applications in drug discovery and development:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. This suggests its potential as a lead compound for developing new anticancer drugs .
Material Science
In material science, this compound is explored for:
- Polymer Synthesis : It can be utilized in the production of polymers with specific functionalities due to its reactive aldehyde and nitrile groups.
- Dyes and Pigments : The compound's structure allows for modifications that can lead to new dye formulations with enhanced properties.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized derivatives based on this compound against various cancer cell lines. The findings demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, indicating their potential as therapeutic agents in oncology .
Case Study 2: Synthesis of Heterocycles
Another research project focused on using this compound as a precursor for synthesizing novel heterocyclic compounds. These compounds showed promising biological activities, including antimicrobial and antifungal properties, highlighting the versatility of this intermediate in drug development .
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxybenzonitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent. The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Lacks the formyl group, making it less reactive in certain types of reactions.
4-Formylbenzonitrile: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxybenzonitrile: The position of the methoxy group can influence the compound’s reactivity and the types of reactions it undergoes
Uniqueness
4-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and solubility properties that are useful in various chemical and industrial applications .
Biological Activity
4-Formyl-2-methoxybenzonitrile, an organic compound with the molecular formula and a molecular weight of approximately 161.16 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzonitrile structure, which contributes to its reactivity and versatility as a synthetic intermediate.
Chemical Structure and Properties
The structural characteristics of this compound are significant for its biological activity. The presence of the formyl group allows for nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding, influencing its interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
Functional Groups | Formyl (-CHO), Methoxy (-OCH₃) |
Chemical Class | Aromatic Compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development. It has been identified as an intermediate in the synthesis of compounds like Finerenone, a non-steroidal salicorticosteroid receptor antagonist used for managing chronic kidney disease associated with type 2 diabetes. This connection underscores its relevance in targeting specific biological pathways.
While specific mechanisms of action for this compound have not been thoroughly documented, it is believed to modulate enzyme activities and influence metabolic pathways. The compound's ability to form covalent bonds with nucleophiles such as amino groups in proteins may alter their function, presenting opportunities for therapeutic applications.
Case Studies and Research Findings
-
Synthesis and Application :
- The compound has been synthesized through various methods optimized for yield and purity, ensuring its availability for research and industrial applications.
- Its derivatives have shown potential antimicrobial and anticancer properties, which are critical areas in medicinal chemistry.
-
Pharmacological Investigations :
- In pharmacological studies, compounds similar to this compound have demonstrated biological activity relevant to inflammatory diseases and cancer treatment .
- The nitro derivatives of similar compounds have been evaluated for their effects on enzyme inhibition and cytokine release, suggesting that structural modifications can enhance biological activity.
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Comparative Analysis :
- A comparative study of related compounds highlights how variations in functional groups significantly influence chemical behavior and potential applications. For example:
Compound Name Structural Features Unique Properties 2-Methoxy-4-nitrobenzonitrile Lacks the formyl group Different reactivity profile 4-Methoxy-2-nitrobenzonitrile Lacks the formyl group Varies in biological activity 4-Formyl-3-methoxybenzonitrile Nitro group at different position Different chemical behavior
Safety and Handling
Due to the presence of a nitrile group, caution is advised when handling this compound, as nitriles can be toxic upon inhalation or ingestion. General laboratory safety protocols should always be followed when working with this compound.
Q & A
Q. Basic: What are reliable synthetic routes for 4-Formyl-2-methoxybenzonitrile?
Methodological Answer:
The compound can be synthesized via formylation of 2-methoxybenzonitrile precursors . A plausible route involves:
- Vilsmeier-Haack Reaction : Reacting 2-methoxybenzonitrile with DMF/POCl₃ to introduce the formyl group at the para position .
- Oxidative Methods : Selective oxidation of 4-(hydroxymethyl)-2-methoxybenzonitrile using MnO₂ or TEMPO-based catalysts.
Characterization : Confirm purity via HPLC (≥95%) and structural identity using FT-IR (C≡N stretch: ~2230 cm⁻¹; C=O stretch: ~1680 cm⁻¹) and ¹³C NMR (aldehyde carbon: ~190 ppm; nitrile carbon: ~115 ppm) .
Q. Basic: How should researchers characterize crystallographic and electronic properties?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (e.g., Oxford Diffraction Xcalibur Eos Gemini) .
- Spectroscopy :
Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using boronate intermediates?
Methodological Answer:
- Intermediate Design : Synthesize boronate esters (e.g., 4-Formyl-2-methoxyphenylboronic acid) for coupling with aryl halides.
- Optimization Parameters :
- Catalyst : Pd(PPh₃)₄ (1–5 mol%) in THF/EtOH (3:1).
- Base : K₂CO₃ (2 equiv) at 80°C for 12–24 hours .
- Validation : Monitor reaction progress via TLC and purify via flash chromatography (hexane/EtOAc gradient).
Q. Advanced: How can computational methods (e.g., DFT) predict reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to:
- Predict frontier molecular orbitals (HOMO-LUMO gap) for electrophilic/nucleophilic sites.
- Simulate IR and NMR spectra for cross-validation with experimental data .
- Molecular Dynamics : Assess thermal stability by modeling decomposition pathways at elevated temperatures.
Q. Advanced: How to resolve contradictions in spectral data for structural confirmation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Crystallographic Refinement : Compare experimental X-ray data with computational models to resolve bond-length discrepancies .
Q. Advanced: What strategies stabilize the aldehyde group during storage and reactions?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Protection : Convert the aldehyde to a stable acetal or imine intermediate during multi-step syntheses.
- Stability Testing : Use TGA/DSC to assess thermal decomposition thresholds (>200°C typically safe) .
Q. Advanced: How to mitigate side reactions in nucleophilic additions to the formyl group?
Methodological Answer:
- Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis.
- Catalytic Control : Employ Sc(OTf)₃ or proline derivatives to enhance regioselectivity in aldol condensations.
- Reaction Monitoring : Track byproducts via LC-MS and adjust stoichiometry (e.g., limit aldehyde:nucleophile ratio to 1:1.2) .
Properties
IUPAC Name |
4-formyl-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJENUWHKDHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-49-2 | |
Record name | 4-formyl-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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